molecular formula C24H31ClN4O3S2 B2508285 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215389-49-3

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2508285
M. Wt: 523.11
InChI Key: HGHDBFMKBNASLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H31ClN4O3S2 and its molecular weight is 523.11. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

One application of related chemical structures involves the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. For instance, a study demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various reactions to produce a wide array of compounds, including pyrazolines, pyridines, and benzodiazepines among others. This approach is crucial for discovering new molecules with potential biological activities (G. Roman, 2013).

Synthesis of Cytotoxic Heterocyclic Compounds

Another application can be seen in the synthesis of new cytotoxic heterocyclic compounds. A study explored the creation of novel compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were synthesized through reactions with different nitrogen nucleophiles and evaluated for their in vitro cytotoxic activity against cancer cell lines, showcasing the potential of such compounds in the development of new anticancer drugs (S. Y. Mansour et al., 2020).

Antimicrobial Activities of Thiazole and Pyrazole Derivatives

The synthesis and evaluation of antimicrobial activities of thiazole and pyrazole derivatives based on certain moieties have also been a significant area of research. For example, derivatives synthesized from reactions involving cyanoacetamido and various nucleophiles were tested as antimicrobial agents, highlighting the role of such compounds in developing new antibiotics or antimicrobial agents (M. Gouda et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. This application is crucial in the field of materials science, offering insights into the development of more durable and corrosion-resistant materials (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-17-7-12-21-22(18(17)2)25-24(32-21)28(16-15-26(3)4)23(29)19-8-10-20(11-9-19)33(30,31)27-13-5-6-14-27;/h7-12H,5-6,13-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHDBFMKBNASLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

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